(4-Cyanophenyl)arsonic acid (4-Cyanophenyl)arsonic acid
Brand Name: Vulcanchem
CAS No.: 5430-22-8
VCID: VC20675976
InChI: InChI=1S/C7H6AsNO3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,(H2,10,11,12)
SMILES:
Molecular Formula: C7H6AsNO3
Molecular Weight: 227.05 g/mol

(4-Cyanophenyl)arsonic acid

CAS No.: 5430-22-8

Cat. No.: VC20675976

Molecular Formula: C7H6AsNO3

Molecular Weight: 227.05 g/mol

* For research use only. Not for human or veterinary use.

(4-Cyanophenyl)arsonic acid - 5430-22-8

Specification

CAS No. 5430-22-8
Molecular Formula C7H6AsNO3
Molecular Weight 227.05 g/mol
IUPAC Name (4-cyanophenyl)arsonic acid
Standard InChI InChI=1S/C7H6AsNO3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,(H2,10,11,12)
Standard InChI Key YXVGFHKZFJNDAB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)[As](=O)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of (4-cyanophenyl)arsonic acid is C₇H₆AsNO₃, with a molecular weight of 227.05 g/mol . Its structure consists of a benzene ring substituted with a cyano group at the para position relative to the arsonic acid group.

Table 1: Key Identifiers and Physical Properties

PropertyValue
CAS Registry Number5430-22-8
Molecular FormulaC₇H₆AsNO₃
IUPAC Name(4-Cyanophenyl)arsonic acid
Melting PointNot fully characterized
SolubilityLikely polar solvent-soluble

The compound’s arsonic acid group confers acidity, with potential dissociation constants (pKa) analogous to other arylarsonic acids, typically ranging between 2–4 for the first proton and 8–9 for the second . The electron-withdrawing cyano group influences the electronic distribution of the benzene ring, potentially enhancing the acidity of the arsonic acid moiety compared to unsubstituted analogs.

Chemical Behavior and Reactivity

Acid-Base Properties

The arsonic acid group exhibits stepwise deprotonation:

RAsO₃H₂RAsO₃H⁻+H⁺(pKa2.5)\text{RAsO₃H₂} \rightleftharpoons \text{RAsO₃H⁻} + \text{H⁺} \quad (\text{pKa} \approx 2.5) RAsO₃H⁻RAsO₃²⁻+H⁺(pKa8.5)\text{RAsO₃H⁻} \rightleftharpoons \text{RAsO₃²⁻} + \text{H⁺} \quad (\text{pKa} \approx 8.5)

The cyano group’s electron-withdrawing effect may lower the first pKa compared to phenylarsonic acid (pKa₁ ≈ 3.0) .

Coordination Chemistry

Like other arsonic acids, (4-cyanophenyl)arsonic acid can act as a ligand, forming complexes with metals such as Fe(III), Cu(II), and Zr(IV). The cyano group may enable additional binding modes or stabilize metal-organic frameworks (MOFs).

Applications and Industrial Relevance

Historical Uses in Medicine

Arylarsonic acids were once explored as antimicrobial agents. For example, 4-aminophenylarsonic acid (Arsanilic acid) was used in veterinary medicine to treat dysentery in swine . While (4-cyanophenyl)arsonic acid lacks documented therapeutic use, its structural analogs suggest potential as enzyme inhibitors or diagnostic agents.

Materials Science

The compound’s dual functional groups make it a candidate for:

  • Surface modification: Covalent attachment to nanoparticles via As-O bonds.

  • Polymer additives: Enhancing flame retardancy through arsenic’s char-forming properties.

Hazard CategoryRisk Level
Acute Oral ToxicityHigh
Skin IrritationModerate
Environmental PersistenceHigh

Analytical Characterization

Spectroscopic Methods

  • Infrared (IR) Spectroscopy: Strong absorption bands for -AsO₃H₂ (~850 cm⁻¹) and -CN (~2240 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons as a doublet (δ 7.6–8.2 ppm).

    • ¹³C NMR: Cyano carbon at ~115 ppm.

Chromatography

Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for purity analysis.

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